molecular formula C13H14N2O3 B14585452 Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 61644-43-7

Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B14585452
CAS No.: 61644-43-7
M. Wt: 246.26 g/mol
InChI Key: RAFXCVOVHHTRHU-UHFFFAOYSA-N
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Description

Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound is part of the quinolone family, which is renowned for its broad-spectrum biological activities, including antibacterial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. One common method includes the reaction of 5-amino-8-methylquinoline with ethyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs scalable and efficient synthetic methodologies. These methods may include multi-step reactions, flow chemistry, and metal-catalyzed processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: This compound is explored for its potential as an antibacterial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate
  • 4-hydroxy-2-quinolones

Uniqueness

Ethyl 5-amino-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .

Properties

CAS No.

61644-43-7

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 5-amino-8-methyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-3-18-13(17)9-6-10(16)11-8(14)5-4-7(2)12(11)15-9/h4-6H,3,14H2,1-2H3,(H,15,16)

InChI Key

RAFXCVOVHHTRHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)C)N

Origin of Product

United States

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